molecular formula C24H29FO6 B12065811 21-(Acetyloxy) 11-Dehydrodexamethasone

21-(Acetyloxy) 11-Dehydrodexamethasone

Cat. No.: B12065811
M. Wt: 432.5 g/mol
InChI Key: GDHVOWYSNMKQPU-VUKLTISFSA-N
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Description

21-(Acetyloxy) 11-Dehydrodexamethasone is a synthetic glucocorticoid compound. It is structurally related to dexamethasone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressant properties. This compound is characterized by the presence of an acetyloxy group at the 21st position and a dehydro group at the 11th position, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-(Acetyloxy) 11-Dehydrodexamethasone typically involves the acetylation of 11-dehydrodexamethasone. One common method includes reacting 11-dehydrodexamethasone with acetic anhydride in the presence of a basic catalyst such as pyridine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 21-(Acetyloxy) 11-Dehydrodexamethasone undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the original compound .

Scientific Research Applications

21-(Acetyloxy) 11-Dehydrodexamethasone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and gene expression.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 21-(Acetyloxy) 11-Dehydrodexamethasone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to decreased production of inflammatory mediators and suppression of immune cell activity .

Comparison with Similar Compounds

    Dexamethasone: A widely used corticosteroid with similar anti-inflammatory properties.

    Prednisolone: Another corticosteroid with comparable therapeutic effects.

    Hydrocortisone: A naturally occurring corticosteroid with similar biological activity.

Uniqueness: 21-(Acetyloxy) 11-Dehydrodexamethasone is unique due to its specific structural modifications, which enhance its stability and potency compared to other corticosteroids. The presence of the acetyloxy group at the 21st position and the dehydro group at the 11th position contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C24H29FO6

Molecular Weight

432.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,21+,22+,23+,24+/m1/s1

InChI Key

GDHVOWYSNMKQPU-VUKLTISFSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C

Origin of Product

United States

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